molecular formula C22H28ClN3O5S B12473442 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B12473442
M. Wt: 482.0 g/mol
InChI Key: DSQIXPVQBOEMIW-UHFFFAOYSA-N
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Description

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-benzylpiperazine with a suitable chloro-substituted benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C22H28ClN3O5S

Molecular Weight

482.0 g/mol

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C22H28ClN3O5S/c1-30-14-9-24-32(28,29)19-7-8-21(20(23)15-19)31-17-22(27)26-12-10-25(11-13-26)16-18-5-3-2-4-6-18/h2-8,15,24H,9-14,16-17H2,1H3

InChI Key

DSQIXPVQBOEMIW-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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